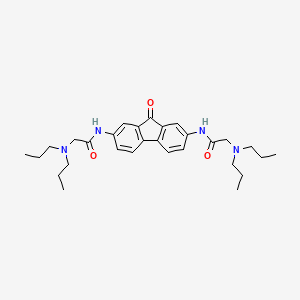

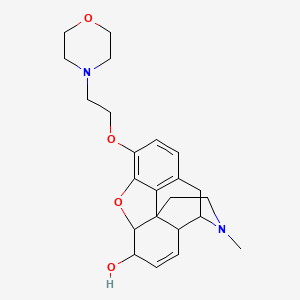

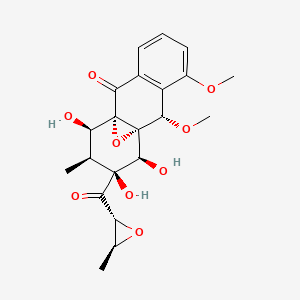

![molecular formula C88H112O8 B1213687 4-tert-Butylcalix[8]arene CAS No. 68971-82-4](/img/structure/B1213687.png)

4-tert-Butylcalix[8]arene

Overview

Description

Synthesis Analysis

4-tert-Butylcalix[8]arene is synthesized through well-established protocols that involve the condensation of p-tert-butylphenol with formaldehyde under basic conditions. This process typically results in a mixture of calixarenes of different ring sizes, from which this compound can be isolated through various purification techniques. Advances in synthetic methodologies have allowed for the preparation of this compound derivatives with functional groups attached to the upper or lower rims, broadening their applicability.

Molecular Structure Analysis

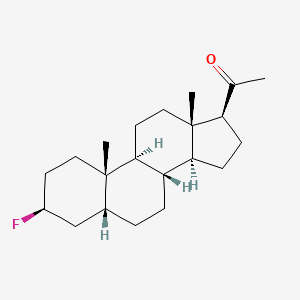

The molecular structure of this compound is characterized by its large, flexible cavity, which can adopt various conformations such as the cone, partial cone, 1,3-alternate, and 1,2-alternate, depending on the conditions and modifications on the molecule. This conformational flexibility is crucial for its ability to bind various guest molecules, making it an excellent candidate for building supramolecular assemblies.

Chemical Reactions and Properties

This compound participates in a wide range of chemical reactions, including alkylation, acylation, and sulfonation, which modify its solubility, binding affinity, and overall physical and chemical properties. Its chemistry is rich and diverse, allowing for the creation of complex molecular systems with specific functions, such as selective ion receptors, catalysts, and sensors.

Physical Properties Analysis

The physical properties of this compound, such as solubility, melting point, and thermal stability, are influenced by its molecular structure and the nature of substituents attached to it. These properties are critical in determining its applicability in various fields, including material science, where it serves as a building block for the construction of novel materials.

Chemical Properties Analysis

This compound exhibits remarkable chemical properties, including the ability to form stable inclusion complexes with various organic and inorganic guests. Its large, hydrophobic cavity and flexible conformation enable it to encapsulate molecules of suitable size and shape, leading to applications in molecular recognition, separation processes, and drug delivery systems.

- Pseudopolymorphism of aliphatic amine/4-tert-butylcalix[4]arene inclusion compounds (Brown et al., 2006)

- p-tert-Butylcalix[8]arene: an extremely versatile platform for cluster formation (Taylor et al., 2012)

- Two Mn(II)(2)Ln(III)(4) hexanuclear compounds of p-tert-butylsulfinylcalix[4]arene (2009)

- p-tert-Butylcalix[6]arene hexacarboxylic acid conformational switching and octahedral coordination with Pb(II) and Sr(II) (Adhikari et al., 2014).

Scientific Research Applications

Chromatographic Applications

4-tert-Butylcalix[8]arene has been explored as a stationary phase in gas-solid chromatography. It demonstrates effectiveness in separating organic substances of varying chemical and physical properties, including alcohols, chlorinated hydrocarbons, and aromatic compounds. The specific mechanism of interaction during these separations remains an area of ongoing research (Mangia, Pochini, Ungaro & Andreetti, 1983).

Supramolecular Chemistry

The compound is a versatile host in supramolecular chemistry, capable of forming various inclusion compounds, typically stabilized through van der Waals interactions. Studies have shown its ability to form pseudopolymorphic inclusion compounds with n-butylamine, demonstrating its potential in the production of customized materials through self-assembly guided by competing weak forces (Brown, Udachin, Enright & Ripmeester, 2006).

Metal Ion Sorption

This compound has been synthesized and incorporated into a polymeric matrix for the sorption of various metal ions from aqueous solutions. This includes transition metal ions, uranium, and thorium, demonstrating high selectivity for Th(IV) and U(VI). The study explored the optimum conditions for sorption, such as pH, equilibrium time, and capacity (Pathak & Rao, 1996).

Chemical Synthesis

The compound is used in the synthesis of related chemical structures, such as p-tert-butylthiacalix[4]arene, achieved through the reaction of p-tert-butylphenol with elemental sulfur. Such syntheses expand the range of calixarene derivatives with potential applications in various fields (Kumagai et al., 1997).

Environmental Applications

In environmental contexts, this compound has been employed in the removal of hazardous materials, such as azo dyes from aqueous media and textile effluents. This application is significant for water treatment and pollution reduction efforts (Kamboh, Solangi, Sherazi & Memon, 2011).

Mechanism of Action

Target of Action

The primary targets of 4-tert-Butylcalix8arene are paramagnetic transition and lanthanide metals . The compound’s tetraphenolic lower-rim in the cone conformation is ideal for binding these metals . This makes it a versatile supramolecular platform that has found widespread use across many research areas .

Mode of Action

4-tert-Butylcalix8arene interacts with its targets through binding . The compound’s tetraphenolic lower-rim in the cone conformation allows it to bind a variety of paramagnetic transition and lanthanide metals . This interaction results in the synthesis of polymetallic clusters that have fascinating structural and magnetic properties .

Biochemical Pathways

The exact biochemical pathways affected by 4-tert-Butylcalix8The compound’s ability to bind paramagnetic transition and lanthanide metals suggests that it may influence pathways involving these metals . The downstream effects of these interactions could include changes in structural and magnetic properties .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 4-tert-Butylcalix8Its molecular weight of 129783 suggests that it may have unique pharmacokinetic properties that impact its bioavailability.

Result of Action

The molecular and cellular effects of 4-tert-Butylcalix8arene’s action are largely dependent on its targets. By binding paramagnetic transition and lanthanide metals, the compound can influence the synthesis of polymetallic clusters . These clusters have fascinating structural and magnetic properties .

Action Environment

The action, efficacy, and stability of 4-tert-Butylcalix8arene can be influenced by various environmental factors. For instance, varying reactants, stoichiometries, and reaction or crystallisation conditions can affect the range of clusters that the compound can access . .

Safety and Hazards

Future Directions

properties

IUPAC Name |

5,11,17,23,29,35,41,47-octatert-butylnonacyclo[43.3.1.13,7.19,13.115,19.121,25.127,31.133,37.139,43]hexapentaconta-1(48),3,5,7(56),9,11,13(55),15,17,19(54),21,23,25(53),27(52),28,30,33(51),34,36,39(50),40,42,45(49),46-tetracosaene-49,50,51,52,53,54,55,56-octol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C88H112O8/c1-81(2,3)65-33-49-25-51-35-66(82(4,5)6)37-53(74(51)90)27-55-39-68(84(10,11)12)41-57(76(55)92)29-59-43-70(86(16,17)18)45-61(78(59)94)31-63-47-72(88(22,23)24)48-64(80(63)96)32-62-46-71(87(19,20)21)44-60(79(62)95)30-58-42-69(85(13,14)15)40-56(77(58)93)28-54-38-67(83(7,8)9)36-52(75(54)91)26-50(34-65)73(49)89/h33-48,89-96H,25-32H2,1-24H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLZFZIXORGGLLS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC2=C(C(=C1)CC3=CC(=CC(=C3O)CC4=CC(=CC(=C4O)CC5=CC(=CC(=C5O)CC6=CC(=CC(=C6O)CC7=C(C(=CC(=C7)C(C)(C)C)CC8=C(C(=CC(=C8)C(C)(C)C)CC9=C(C(=CC(=C9)C(C)(C)C)C2)O)O)O)C(C)(C)C)C(C)(C)C)C(C)(C)C)C(C)(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C88H112O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1091551 | |

| Record name | 4-tert-Butylcalix[8]arene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1091551 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

1297.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

68971-82-4 | |

| Record name | tert-Butylcalix[8]arene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=68971-82-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Nonacyclo(43.3.1.13,7.19,13.115,19.121,25.127,31.133,37.139,43)hexapentaconta-1(49),3,5,7(56),9,11,13(55),15,17,19(54),21,23,25(53),27,29,31(52),33,35,37(51),39,41,43(50),45,47-tetracosaene-49,50,51,52,53,54,55,56-octol, 5,11,17,23,29,35,41,47-octakis(1,1-dimethylethyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068971824 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 68971-82-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=344028 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Nonacyclo[43.3.1.13,7.19,13.115,19.121,25.127,31.133,37.139,43]hexapentaconta-1(49),3,5,7(56),9,11,13(55),15,17,19(54),21,23,25(53),27,29,31(52),33,35,37(51),39,41,43(50),45,47-tetracosaene-49,50,51,52,53,54,55,56-octol, 5,11,17,23,29,35,41,47-octakis(1,1-dimethylethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4-tert-Butylcalix[8]arene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1091551 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-tert-Butylcalix[8]arene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

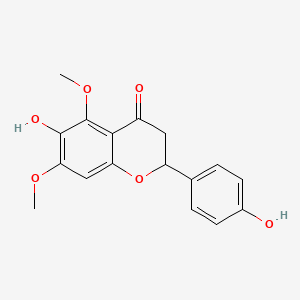

![(10R)-4-Hydroxy-3,5,14-trimethoxy-18-methyl-18-azatetracyclo[8.5.3.01,11.02,7]octadeca-2,4,6,11,14-pentaen-13-one](/img/structure/B1213622.png)